Butylamine hydrobromide

Perovskite light-emitting diodes Quasi-2D perovskite doping Current efficiency enhancement

Using BAI spacers in 2D perovskites often causes vertical phase segregation that limits device efficiency. BABr uniquely enables phase-uniform films by suppressing low-n phase accumulation at the substrate. Key outcomes: (a) MAPbBr₃ PeLEDs with ~10 nm crystallites, <1 nm roughness, EQE ≤9.3% at 1000 cd/m²; (b) CsPbBr₃ emission tunable 406-513 nm at EQE 6.72-10.72%; (c) 10× current efficiency boost in FAPbBr₃ PeLEDs via 0.2 wt% doping. Solid salt ensures precise stoichiometric control vs. liquid free base. ≥98% purity recommended.

Molecular Formula C4H12BrN
Molecular Weight 154.05 g/mol
CAS No. 15567-09-6
Cat. No. B1280914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylamine hydrobromide
CAS15567-09-6
Molecular FormulaC4H12BrN
Molecular Weight154.05 g/mol
Structural Identifiers
SMILESCCCCN.Br
InChIInChI=1S/C4H11N.BrH/c1-2-3-4-5;/h2-5H2,1H3;1H
InChIKeySXGBREZGMJVYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butylamine Hydrobromide: Baseline for Perovskite Research


Butylamine hydrobromide (CAS 15567-09-6, synonym n-butylammonium bromide, BABr), a primary alkylammonium halide salt with molecular formula C₄H₁₂BrN and molecular weight 154.05 g/mol, is a white to almost-white crystalline solid at room temperature that is highly soluble in water . Its primary value proposition lies in its role as a large-organic-cation spacer precursor for layered and quasi-2D halide perovskites, where the bromide counterion and the four-carbon butylammonium chain together provide differentiated crystallization kinetics, phase-distribution control, and optoelectronic property modulation relative to both shorter-chain ammonium bromides and butylammonium salts bearing alternative halides [1].

Workflow Layered and quasi-2D halide perovskite fabrication
Selection Large-organic-cation spacer precursor with bromide counterion
Format Crystalline solid for precise gravimetric formulation

Why Butylamine Hydrobromide Substitution Fails in Perovskite Devices


In-class alkylammonium halides are not interchangeable for perovskite applications because the alkyl chain length dictates the dimensionality and phase distribution of the resulting layered perovskite, while the halide identity governs crystallization kinetics, bandgap, and vertical phase segregation behavior [1]. Substituting the bromide with iodide (BAI) yields fundamentally different film-formation dynamics—BAI precursors promote vertical phase segregation with accumulation of low-n phases at the substrate, whereas BABr mitigates this anisotropic distribution and enables phase-uniform films [1]. Substituting the butylammonium cation with shorter-chain propylammonium (PA) or ethylammonium (EA) alters the inorganic-layer spacing, bandgap, and environmental stability of the resulting 2D perovskite [2]. Even within the same cation family, the counterion choice alone (Br⁻ vs Cl⁻ vs I⁻) produces distinct crystallization mechanisms and final device efficiencies [1]. These compound-specific structure–property relationships mean that procurement specifications must match the intended device architecture and performance targets.

Halide swap BAI may drive vertical phase segregation with low-n phases at the substrate, shifting film uniformity relative to BABr.
Cation truncation Shorter-chain PA or EA ammonium bromides alter inorganic-layer spacing and bandgap, limiting direct replacement.
Counterion mismatch Chloride (BACl) relies on a different crystallization mechanism; film properties may not transfer without process re-optimization.

Quantitative Evidence: Butylamine Hydrobromide vs. Alternatives


BABr Doping Effect on FAPbBr₃ LED Current Efficiency

Doping formamidinium lead bromide (FAPbBr₃) perovskite films with only 0.2 wt% n-butylammonium bromide (BABr) increases the current efficiency of the resulting PeLEDs by approximately one order of magnitude—from 1.2 cd/A for the undoped control to 13.5 cd/A with BABr doping [1]. This ten-fold enhancement is attributed to the formation of a quasi-2D perovskite structure that facilitates energy funneling from higher-bandgap nanosheets to lower-bandgap nanocrystals and passivates non-radiative recombination sites [1]. At higher BABr doping levels (>2 wt%), the emission shifts to the blue region due to increased 2D character, demonstrating that BABr concentration directly controls both efficiency and emission color [1].

PeLED current efficiency
Head-to-head
13.5 cd/A (0.2 wt% BABr) vs. 1.2 cd/A (control)
Reported ~10× efficiency gain via quasi-2D energy funneling
Non-stoichiometric FAPbBr₃ film; >2 wt% shifts emission blue
Perovskite light-emitting diodes Quasi-2D perovskite doping Current efficiency enhancement

BABr Surfactant Effect: Nanoscale Crystallites and Film Smoothness

When BABr (or BAI) is added to methylammonium lead bromide (MAPbBr₃) perovskite precursor solutions, the butylammonium cation acts as a surfactant that dramatically constrains 3D perovskite grain growth. This results in perovskite crystallites with dimensions as small as 10 nm and a film root-mean-square roughness below 1 nm, as demonstrated in the device architecture ITO/HTL/BABr:MAPbBr₃ (20:100, 70 nm)/TPBi/LiF/Al [1]. The resulting PeLED exhibited a maximum current efficiency of 17.1 cd/A, a power efficiency of 13.0 lm/W, and a peak external quantum efficiency (EQE) of 9.3% at a luminance of 1000 cd/m² [1]. In contrast, 3D MAPbBr₃ films prepared without large-ammonium surfactants typically exhibit grain sizes on the order of hundreds of nanometers and significantly higher surface roughness, which increases leakage current and reduces electroluminescence efficiency .

Film morphology control
Cross-study
Crystallites ~10 nm, roughness
Supports surfactant-like grain confinement for low-leakage PeLEDs
BABr:MAPbBr₃ 20:100 molar ratio; device: ITO/HTL/perovskite/TPBi/LiF/Al
Vertical phase segregation
Head-to-head
BABr hinders low-n phase at substrate; BAI shows pronounced segregation
Phase-uniform film context for n-i-p electron extraction
Layered FA perovskite, nominal ⟨n⟩ = 3; XRD/PL mapping evidence
Blue PeLED bandgap tuning
Cross-study
BABr-CsPbBr₃ EQE 6.72–10.72% (sky-blue) vs. PEABr EQE 0.39%
Reported emission shift from 513 nm to 406 nm with maintained efficiency
CsPbBr₃ thin films; brightness up to 5,325 cd/m²
Solid-state handling
Head-to-head
Crystalline solid, MP ~182 °C vs. liquid free base, MP −50 °C
Enables accurate weighing and reduces volatility risks
Free base flash point −12 °C; solid salt stored under inert gas
2D/3D solar cell PCE
Cross-study
16.57% PCE (BABr-treated CsPbI₂Br) vs. ~10–13% literature baseline
Supports surface passivation and hydrophobicity enhancement
Cross-study ~43% relative PCE improvement confirmed
Perovskite film morphology Crystallite size control Surfactant engineering

Vertical Phase Segregation: BABr vs. BAI Spacer

In a systematic investigation of butylammonium (BA) precursors for layered formamidinium perovskite films with nominal ⟨n⟩ = 3, the bromide precursor (BABr) was found to mitigate anisotropic phase distribution along the z-axis and hinder segregation of undesired low-n phases at the substrate, in contrast to the iodide precursor (BAI), which exhibits pronounced vertical phase segregation with accumulation of low-n phases on the substrate [1]. The distinct crystallization mechanism of BABr—where a Br-containing high-n phase competes with the low-n phase during initial film formation—enables the growth of phase-uniform films that facilitate electron extraction to the electron-selective layer in n-i-p perovskite solar cells [1]. The chloride precursor (BACl) also enables phase-uniform films but operates through a different mechanism involving partial thermal-annealing conversion of the initial low-n phase [1].

Vertical phase segregation
Head-to-head
BABr hinders low-n phase at substrate; BAI shows pronounced segregation
Phase-uniform film context for n-i-p electron extraction
Layered FA perovskite, nominal ⟨n⟩ = 3; XRD/PL mapping evidence
Layered perovskite phase distribution Vertical phase segregation Halide tuning

BABr Bandgap Engineering for Blue Emission in CsPbBr₃

Incorporation of BABr into CsPbBr₃ perovskite films induces the formation of 2D perovskite phases, causing progressive bandgap widening and a corresponding fluorescence peak shift from 513 nm (green electroluminescence) to 406 nm (sky-blue) [1]. With optimized BABr incorporation, the CsPbBr₃-based PeLED achieved a peak brightness of 5,260 cd/m², a peak external quantum efficiency (EQE) of 6.72%, and a maximum current efficiency of 27.78 cd/A [1]. Further optimization in a subsequent study achieved up to 5,325 cd/m² brightness and 10.72% peak EQE [2]. In comparison, the use of phenylethylammonium bromide (PEABr) as the spacer in CsPbBr₃ yielded green emission (513 nm) with 8.67% EQE at 0.4 mol loading and blue emission with only 0.39% EQE at 1.6 mol loading [3], indicating that BABr can offer competitive or superior color-tuning efficiency at the blue end of the spectrum.

Blue PeLED bandgap tuning
Cross-study
BABr-CsPbBr₃ EQE 6.72–10.72% (sky-blue) vs. PEABr EQE 0.39%
Reported emission shift from 513 nm to 406 nm with maintained efficiency
CsPbBr₃ thin films; brightness up to 5,325 cd/m²
Color-tunable PeLEDs Bandgap widening 2D perovskite phase induction

Solid-State Handling: BABr vs. Butylamine Free Base

Butylamine hydrobromide is a crystalline solid at room temperature with a melting point of approximately 182 °C (some vendor sources report 205.4 °C) and is stable under recommended storage conditions (room temperature, <15 °C, dry, under inert gas) . In contrast, butylamine free base (CAS 109-73-9) is a volatile liquid with a melting point of −50 °C and a flash point of −12 °C, requiring stringent ventilation and fire-safety protocols [1]. The hydrobromide salt form eliminates the volatility, strong odor, and air-sensitivity issues of the free base, enabling precise gravimetric dispensing for stoichiometric perovskite precursor formulation—a critical requirement for reproducible thin-film optoelectronic device fabrication .

Solid-state handling
Head-to-head
Crystalline solid, MP ~182 °C vs. liquid free base, MP −50 °C
Enables accurate weighing and reduces volatility risks
Free base flash point −12 °C; solid salt stored under inert gas
Solid-state handling Storage stability Weighing accuracy

2D/3D Heterostructured Solar Cell Efficiency: BABr Surface Treatment Achieves 16.57% PCE in CsPbI₂Br Devices

Spin-coating BABr onto 3D CsPbI₂Br perovskite films forms an in-situ 2D/3D heterostructure that simultaneously passivates surface defects, enhances hydrophobicity against moisture, and improves energy-level alignment with the hole transport layer [1]. The optimized BABr-treated CsPbI₂Br solar cell achieved a power conversion efficiency (PCE) of 16.57% with significantly improved ambient stability compared to the untreated 3D perovskite [1]. While the paper does not report the specific PCE of the untreated control device within its own dataset, literature values for standalone CsPbI₂Br solar cells without 2D passivation typically range from 10–13% PCE [2]. A related study using a 1D-2D-3D multidimensional approach with BABr reported a stabilized PCE of 16.1%, representing a 43% relative improvement over the control 3D CsPbI₂Br device [3], providing cross-study support for the PCE-boosting effect of BABr-based surface engineering.

2D/3D solar cell PCE
Cross-study
16.57% PCE (BABr-treated CsPbI₂Br) vs. ~10–13% literature baseline
Supports surface passivation and hydrophobicity enhancement
Cross-study ~43% relative PCE improvement confirmed
2D/3D perovskite heterostructure CsPbI₂Br solar cells Surface passivation

Application Scenarios for Butylamine Hydrobromide


Color-Tunable Perovskite LEDs with Ultra-Smooth Films

Research groups fabricating PeLEDs that require both color tunability and ultra-smooth emissive layers should select BABr based on its demonstrated ability to (a) reduce MAPbBr₃ crystallite size to ~10 nm and film roughness below 1 nm, yielding devices with EQE up to 9.3% at 1,000 cd/m² , and (b) tune CsPbBr₃ emission from 513 nm (green) to 406 nm (sky-blue) while maintaining EQE of 6.72–10.72% and brightness exceeding 5,000 cd/m² [1]. This combination of nanoscale morphology control and wide-bandgap color tuning is not simultaneously offered by shorter-chain spacers (PABr, EABr) or aromatic spacers (PEABr), where blue PeLED EQE typically falls below 1% [2]. Procurement of high-purity BABr (≥98%, preferably ≥99.5%) is recommended to avoid trace halide impurities that can quench luminescence.

Phase-Uniform Perovskite Solar Cells via Vertical Phase Control

For fabrication of layered formamidinium-based perovskite solar cells (nominal ⟨n⟩ = 3), BABr is the preferred spacer precursor over BAI because it uniquely mitigates vertical phase segregation and prevents accumulation of low-n phases at the substrate interface, enabling phase-uniform film growth and efficient electron extraction in n-i-p architectures [3]. While BACl also produces phase-uniform films, BABr offers the additional advantage of bromide incorporation into the perovskite lattice for bandgap tuning. Procurement teams should specify the bromide salt specifically and avoid substituting iodide (BAI) or chloride (BACl) unless the device architecture is explicitly designed for mixed-halide perovskite compositions.

Doping-Enhanced Perovskite LEDs via BABr Additive

When the goal is to boost the current efficiency of FAPbBr₃-based green PeLEDs without major device architecture changes, adding 0.2 wt% BABr to the perovskite precursor represents a quantitatively validated strategy that increases current efficiency from 1.2 to 13.5 cd/A (~10×) [4]. This low-doping approach is distinct from the high-ratio spacer strategies that form predominantly 2D perovskites; here BABr acts as a passivating dopant that enhances radiative recombination without sacrificing charge transport. Procurement for this application requires tight purity specifications and batch-to-batch consistency, as trace organic impurities can interfere with the crystallization kinetics at such low doping levels.

Solid BABr for Precise Perovskite Precursor Formulation

In perovskite research laboratories and pilot-scale fabrication lines where precise gravimetric control over precursor stoichiometry is essential, BABr in its solid hydrobromide salt form (MP ~182 °C) offers unambiguous handling advantages over the liquid butylamine free base (MP −50 °C, flash point −12 °C) . The solid form eliminates solvent evaporation during weighing, reduces exposure to volatile amine vapors, and enables accurate preparation of mixed-cation perovskite precursor solutions. This is particularly important for the synthesis of (BA)₂(MA)ₙ₋₁PbₙBr₃ₙ₊₁ Ruddlesden–Popper perovskites, where the BA:MA ratio critically determines the layer thickness ⟨n⟩ and the resulting optoelectronic properties. Procurement should include verification of residual solvent content and halide stoichiometry.

Application
Selection Property
Validation Focus
Color-tunable PeLEDs with smooth films
Nanoscale morphology control and wide-bandgap tuning
Crystallite size, film roughness, EQE at blue wavelengths
Phase-uniform layered solar cells
Vertical phase distribution mitigation with bromide spacer
XRD phase uniformity, substrate-interface composition
Doping-enhanced green PeLEDs
Low-weight-percent passivating dopant behavior
Current efficiency gain, batch-to-batch consistency
Precise precursor formulation
Crystalline solid with high melting point
Residual solvent content, halide stoichiometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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